![molecular formula C12H8ClFN2OS B3041073 2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one CAS No. 259683-67-5](/img/structure/B3041073.png)
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one
Overview
Description
“2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one” is a chemical compound . Unfortunately, there is no detailed description available for this compound .
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not provided in the available resources .Scientific Research Applications
Catalysis and Organic Synthesis
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one can serve as a versatile building block in organic synthesis. Researchers have utilized similar compounds for protodeboronation reactions, which are crucial in the construction of complex molecules. For instance, the hydromethylation sequence involving related substrates has been applied to natural products like (−)-Δ8-THC and cholesterol .
Antimicrobial Potential
Derivatives of this compound have shown promise as antimicrobial agents. Specifically, compounds 1a and 1b exhibited good antimicrobial activity. Further investigations into their mechanism of action and potential therapeutic applications are warranted .
Fluorinated Pyridine Synthesis
Fluorinated pyridines play a significant role in medicinal chemistry and agrochemical development. Researchers have used similar fluorinated building blocks as starting materials for the synthesis of herbicides and insecticides. While not directly related to the mentioned compound, this application highlights the importance of fluorinated heterocycles in various fields .
Heterocyclic Synthesis
The compound’s unique structure, incorporating both a pyrazole and a thiophene ring, suggests potential for synthesizing related heterocyclic compounds. These heterocycles often exhibit diverse biological activities. Researchers may explore the synthesis of four- to seven-membered rings based on this scaffold, aiming for novel drug candidates or bioactive molecules .
Mechanism of Action
properties
IUPAC Name |
2-chloro-1-(8-fluoro-4H-thiochromeno[4,3-c]pyrazol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS/c13-4-11(17)16-5-7-6-18-10-2-1-8(14)3-9(10)12(7)15-16/h1-3,5H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGBVWEWUBIIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=C(S1)C=CC(=C3)F)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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